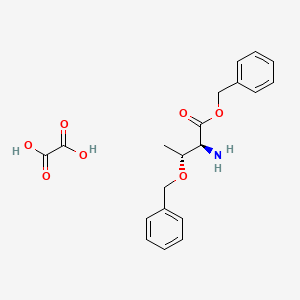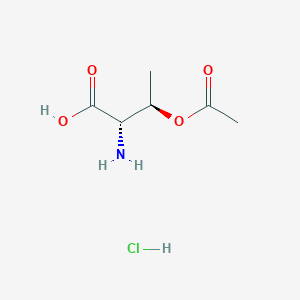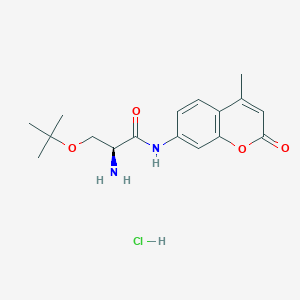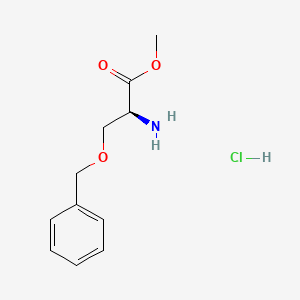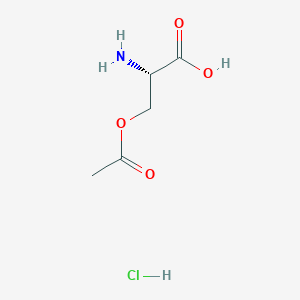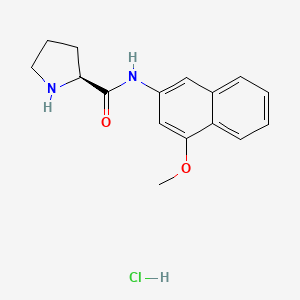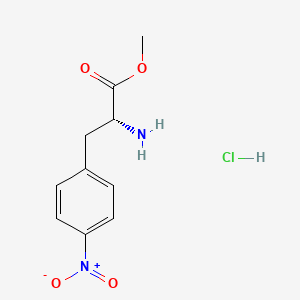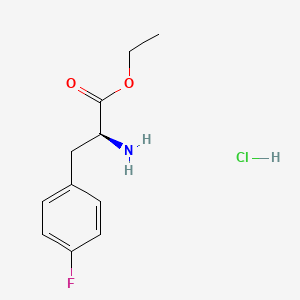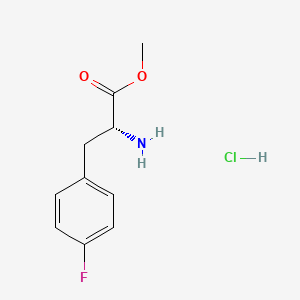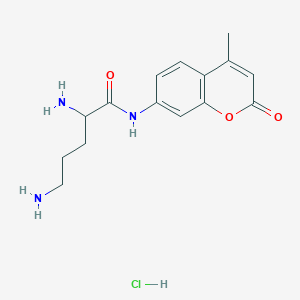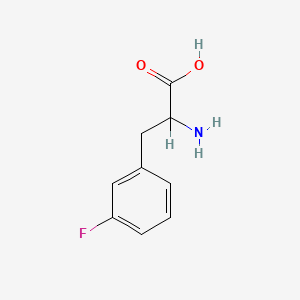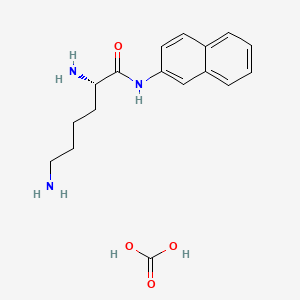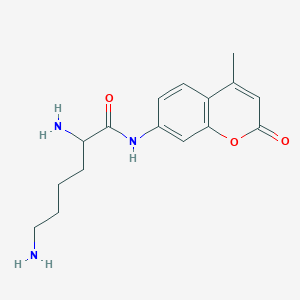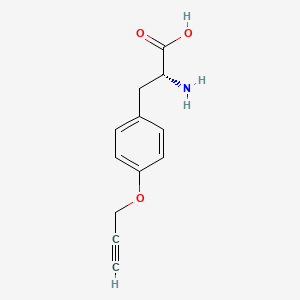
O-Propargyl-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Propargyl-D-tyrosine is a modified amino acid derivative of tyrosine, where a propargyl group is attached to the hydroxyl group of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propargyl-D-tyrosine typically involves the propargylation of the hydroxyl group of D-tyrosine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Propargyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form derivatives with different properties.
Substitution: The propargyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
O-Propargyl-D-tyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Employed in the study of protein modifications and interactions, particularly in the context of post-translational modifications like tyrosination.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of O-Propargyl-D-tyrosine involves its incorporation into proteins through the action of enzymes like tubulin-tyrosine ligase. This incorporation can affect the stability and function of microtubules and other cellular structures. The propargyl group can also participate in click chemistry reactions, enabling the labeling and tracking of proteins in biological systems .
Comparison with Similar Compounds
Similar Compounds
O-Propargyl-L-tyrosine: The L-isomer of O-Propargyl-D-tyrosine, which has similar properties but different biological activity due to the chirality of the molecule.
O-Propargyl-L-serine: Another propargylated amino acid with different functional groups and reactivity.
O-Propargyl-L-cysteine: A sulfur-containing analog with unique chemical properties
Uniqueness
This compound is unique due to its specific structure and the presence of the propargyl group, which allows for versatile chemical modifications and applications in various fields. Its ability to be incorporated into proteins and participate in click chemistry reactions makes it a valuable tool in chemical biology and proteomics .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMFBNJRFXRCX-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
